molecular formula C16H12O7 B150004 Capillarisin CAS No. 56365-38-9

Capillarisin

Cat. No.: B150004
CAS No.: 56365-38-9
M. Wt: 316.26 g/mol
InChI Key: NTKNGUAZSFAKEE-UHFFFAOYSA-N
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Preparation Methods

Capillarisin can be synthesized through various synthetic routes. One common method involves the extraction of the compound from the roots of Artemisia capillaris Thunb. The extraction process typically involves the use of solvents such as methanol or ethanol to isolate the compound from the plant material . Industrial production methods may involve large-scale extraction processes, followed by purification steps to obtain high-purity this compound.

Chemical Reactions Analysis

Capillarisin undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of quinones, while reduction can yield hydroquinones .

Scientific Research Applications

Hepatoprotective Effects

Capillarisin exhibits significant hepatoprotective effects, making it a candidate for treating liver diseases. Studies have shown that it can reduce elevated aminotransferase levels in patients with liver damage. For instance, in a case series involving four patients with elevated liver enzymes, treatment with herbal medicines containing Artemisia capillaris led to normalization of enzyme levels . In vitro studies also demonstrated that this compound inhibits the proliferation of hepatoma cell lines (Hep-G2 and HUH7) with IC50 values of 72 µg/mL and 105 µg/mL, respectively .

Anticancer Activity

This compound has been investigated for its potential anticancer properties across various cancer types:

  • Prostate Cancer : It has shown inhibitory effects on prostate carcinoma cell proliferation and invasion .
  • Osteosarcoma : A study indicated that this compound induces dose-dependent growth inhibition in osteosarcoma cells, along with significant cytotoxicity as measured by lactate dehydrogenase (LDH) release .
  • Colon Cancer : The compound also demonstrated inhibitory effects on colon cancer cell migration and proliferation with IC50 values of 92.1 µg/mL and 76.7 µg/mL, respectively .

Anti-inflammatory Effects

This compound has been shown to modulate inflammatory responses by inhibiting pro-inflammatory cytokines and enzymes such as COX-2 and iNOS in macrophages . This suggests its potential use in treating inflammatory diseases.

Neuroprotective Effects

Research indicates that this compound protects neuronal cells from oxidative stress-induced damage. It activates Nrf2, leading to the upregulation of antioxidant enzymes like heme oxygenase-1 (HO-1), which plays a crucial role in neuroprotection against oxidative stress .

Case Studies

Study Findings
Case Report 1Patient's elevated aminotransferase levels normalized after treatment with herbal medicine containing Artemisia capillaris.
Case Report 2Improvement in liver function tests without discontinuing anticoagulant therapy after administration of herbal extracts.
In Vitro Study on OsteosarcomaThis compound induced significant cell death and morphological changes indicative of apoptosis.
Prostate Cancer StudyDemonstrated inhibition of cell proliferation and invasion by this compound.

Biological Activity

Capillarisin, a naturally occurring chromone derived from Artemisia capillaris, has garnered attention for its diverse biological activities, particularly in the realms of antioxidant, anti-inflammatory, and anticancer properties. This article delves into the molecular mechanisms underlying these effects, supported by recent research findings and case studies.

Chemical Structure and Properties

This compound is classified as a chromone, a type of flavonoid compound known for its bioactive properties. Its molecular formula is C17H16O5C_{17}H_{16}O_5, and it exhibits a range of pharmacological activities that make it a subject of interest in medicinal chemistry.

Antioxidant Activity

Research has demonstrated that this compound significantly enhances the body's antioxidant defenses. A study showed that this compound activates the nuclear factor E2-related factor 2 (Nrf2) pathway in neuroblastoma SH-SY5Y cells and microglial BV2 cells. This activation leads to the upregulation of heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1, which are crucial for cellular protection against oxidative stress .

  • Nrf2 Activation : this compound induces phosphorylation of Nrf2, promoting its translocation to the nucleus where it activates antioxidant response elements (AREs).
  • HO-1 Upregulation : The increase in HO-1 expression contributes to cellular protection against oxidative damage.

Anti-inflammatory Effects

This compound exhibits notable anti-inflammatory properties, particularly in models of neuroinflammation. It has been shown to attenuate inflammatory responses in lipopolysaccharide-treated BV2 cells. The cytoprotective effects are significantly diminished when Nrf2 or HO-1 is inhibited, indicating that these pathways are critical for its anti-inflammatory action .

Anticancer Potential

The anticancer properties of this compound have been explored in various cancer cell lines, including prostate carcinoma cells. A study highlighted that this compound inhibits cell proliferation and invasion by inducing cell cycle arrest at the G0/G1 phase. This is achieved through:

  • Upregulation of p21 and p27 : These cyclin-dependent kinase inhibitors play a pivotal role in halting cell cycle progression.
  • Downregulation of Cyclins : this compound reduces levels of cyclins D1, A, and B, which are essential for cell cycle advancement .

Inhibition of Metastasis

This compound also decreases the expression of matrix metalloproteinases (MMP-2 and MMP-9), which are involved in cancer cell invasion and metastasis. By suppressing these proteins, this compound effectively blocks the migratory capabilities of cancer cells .

Case Studies and Clinical Implications

Several case studies have investigated the therapeutic potential of this compound:

  • Neuroprotection : In models of neurodegenerative diseases, this compound's ability to mitigate oxidative stress suggests potential applications in treating conditions like Alzheimer's disease.
  • Cancer Therapy : Preclinical studies indicate that this compound could serve as an adjunct therapy in cancer treatment regimens due to its ability to enhance the efficacy of conventional chemotherapeutics while reducing side effects.

Summary of Key Findings

Biological Activity Mechanism Cell Type/Model Reference
AntioxidantNrf2 activation; HO-1 upregulationSH-SY5Y, BV2 cells
Anti-inflammatoryInhibition of inflammatory cytokinesBV2 cells
AnticancerCell cycle arrest; MMP inhibitionProstate carcinoma cells

Q & A

Q. Basic: What validated analytical methods are recommended for quantifying Capillarisin in plant extracts?

Methodological Answer:
this compound quantification typically employs High-Performance Liquid Chromatography (HPLC) coupled with UV-Vis or Mass Spectrometry (MS). Key parameters include:

  • Column selection : C18 reversed-phase columns for polar compound separation .
  • Mobile phase : Gradient elution with acetonitrile/water (+0.1% formic acid) to optimize resolution.
  • Validation : Follow ICH guidelines for linearity (R² > 0.995), precision (RSD < 5%), and recovery rates (80–120%) .
  • Reference standards : Use commercially available this compound (purity ≥98%) for calibration curves.

Q. Basic: How can researchers ensure reproducibility in this compound extraction protocols?

Methodological Answer:
Reproducibility requires strict documentation of:

  • Plant material : Specify species, geographic origin, harvest time, and drying methods (e.g., lyophilization vs. oven-drying).
  • Extraction solvent : Ethanol/water ratios (e.g., 70% ethanol) and temperature (e.g., 60°C) significantly impact yield .
  • Standardization : Include internal controls (e.g., spiked samples) to validate batch consistency .
  • Data reporting : Publish raw chromatograms and spectral data in supplementary materials .

Q. Advanced: How should researchers design experiments to resolve contradictions in this compound’s anti-inflammatory mechanisms across in vitro and in vivo models?

Methodological Answer:
Address discrepancies through:

  • Comparative assays : Parallel testing in primary macrophages (in vitro) and LPS-induced inflammation models (e.g., murine) under identical dosing regimens .
  • Pathway mapping : Use RNA-seq or phosphoproteomics to identify context-dependent targets (e.g., NF-κB vs. MAPK modulation) .
  • Pharmacokinetic integration : Measure plasma/tissue concentrations via LC-MS to correlate bioactivity with bioavailability .
  • Meta-analysis : Systematically review existing data using PRISMA guidelines to identify model-specific biases .

Q. Advanced: What strategies optimize this compound’s stability in pharmacokinetic studies?

Methodological Answer:
Stability challenges (e.g., oxidation, photodegradation) require:

  • Formulation screening : Test nanoencapsulation (liposomes) or cyclodextrin complexes to enhance solubility and half-life .
  • Storage conditions : Assess degradation kinetics under varying pH (2–9), temperatures (4–37°C), and light exposure .
  • Metabolite profiling : Use tandem MS to identify degradation products and adjust storage protocols accordingly .

Q. Basic: What in vitro assays are most suitable for preliminary screening of this compound’s antioxidant activity?

Methodological Answer:
Standard assays include:

  • DPPH/ABTS radical scavenging : Measure IC50 values with Trolox as a positive control .
  • Cellular oxidative stress models : Use H2O2-induced damage in HepG2 cells, quantifying ROS via fluorescent probes (e.g., DCFH-DA) .
  • Enzyme inhibition : Evaluate SOD/CAT activation in cell lysates via colorimetric kits .

Q. Advanced: How can computational methods improve the understanding of this compound’s structure-activity relationships (SAR)?

Methodological Answer:
Leverage:

  • Molecular docking : Screen against targets (e.g., COX-2, iNOS) using AutoDock Vina; validate with mutagenesis studies .
  • QSAR modeling : Train models on derivative libraries to predict bioactivity of novel analogs .
  • MD simulations : Analyze binding stability (e.g., RMSD < 2Å over 100 ns trajectories) in explicit solvent systems .

Q. Basic: What ethical considerations apply to in vivo studies of this compound’s hepatoprotective effects?

Methodological Answer:
Follow institutional guidelines (e.g., IACUC) for:

  • Animal models : Use minimum sample sizes justified by power analysis .
  • Endpoint criteria : Define humane endpoints (e.g., serum ALT > 500 U/L) to prevent undue suffering .
  • Data transparency : Report attrition rates and exclusion criteria in full .

Q. Advanced: How can researchers reconcile conflicting data on this compound’s cytotoxicity in cancer vs. normal cells?

Methodological Answer:
Employ:

  • Dose-response profiling : Compare IC50 values across cell lines (e.g., MCF-7 vs. LO2) using MTT assays .
  • Selectivity indices : Calculate ratios of cancer/normal cell toxicity to assess therapeutic windows .
  • Mechanistic deconvolution : Use siRNA knockdown to identify oncogene-specific vulnerabilities .

Q. Basic: What statistical approaches are essential for analyzing this compound’s dose-dependent effects?

Methodological Answer:

  • Nonlinear regression : Fit data to sigmoidal models (e.g., Hill equation) to derive EC50/Emax .
  • ANOVA with post-hoc tests : Compare multiple doses (e.g., Tukey’s HSD for p < 0.05) .
  • Outlier detection : Apply Grubbs’ test to exclude anomalous data points .

Q. Advanced: What integrative omics approaches can elucidate this compound’s polypharmacology?

Methodological Answer:
Combine:

  • Transcriptomics : RNA-seq of treated cells to map pathway enrichments (e.g., KEGG analysis) .
  • Metabolomics : GC/LC-MS profiling to identify altered metabolites (e.g., arachidonic acid) .
  • Network pharmacology : Construct compound-target-disease networks using platforms like STITCH .

Properties

IUPAC Name

5,7-dihydroxy-2-(4-hydroxyphenoxy)-6-methoxychromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12O7/c1-21-16-11(19)6-12-14(15(16)20)10(18)7-13(23-12)22-9-4-2-8(17)3-5-9/h2-7,17,19-20H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTKNGUAZSFAKEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=C(C=C1O)OC(=CC2=O)OC3=CC=C(C=C3)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30204918
Record name Capillarisin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30204918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56365-38-9
Record name Capillarisin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=56365-38-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Capillarisin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056365389
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Capillarisin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30204918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

2-[4-[4-[(2-Hydrazinyl-2-oxoacetyl)amino]phenyl]cyclohexyl]acetic acid
Capillarisin
2-[4-[4-[(2-Hydrazinyl-2-oxoacetyl)amino]phenyl]cyclohexyl]acetic acid
Capillarisin
2-[4-[4-[(2-Hydrazinyl-2-oxoacetyl)amino]phenyl]cyclohexyl]acetic acid
Capillarisin
2-[4-[4-[(2-Hydrazinyl-2-oxoacetyl)amino]phenyl]cyclohexyl]acetic acid
Capillarisin
2-[4-[4-[(2-Hydrazinyl-2-oxoacetyl)amino]phenyl]cyclohexyl]acetic acid
Capillarisin
2-[4-[4-[(2-Hydrazinyl-2-oxoacetyl)amino]phenyl]cyclohexyl]acetic acid
Capillarisin

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